癸二酰二甘氨酸钾

描述

Synthesis Analysis

The synthesis of Potassium Azeloyl Diglycinate involves the reaction of azelaic acid with glycine and potassium hydroxide. The process aims to conjugate the azelaic acid with glycine, improving its solubility and effectiveness, followed by neutralization with potassium to form a stable compound. This synthesis pathway ensures the compound retains the beneficial properties of azelaic acid while being more skin-friendly.

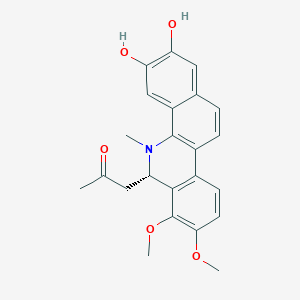

Molecular Structure Analysis

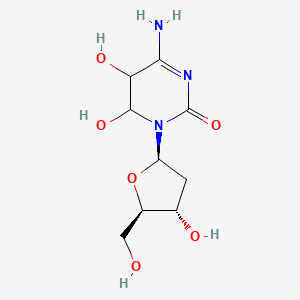

Potassium Azeloyl Diglycinate’s structure incorporates azelaic acid linked to glycine, a simple amino acid, through an amide bond, with potassium ions balancing the molecule's charge. This structure contributes to its water solubility, making it suitable for topical applications. The presence of both carboxylic and amino functionalities within the same molecule allows for a diverse range of interactions with biological molecules, enhancing its efficacy in skin treatments.

Chemical Reactions and Properties

Chemically, Potassium Azeloyl Diglycinate exhibits properties typical of both azelaic acid and glycine. It can participate in reactions characteristic of carboxylic acids (such as esterification and amidation) and those of amino acids (like peptide bond formation). Its stability under physiological conditions is crucial for its use in skincare, ensuring that it remains effective over time without significant decomposition.

Physical Properties Analysis

The compound is characterized by its solubility in water and stability in various formulations. Its physical state allows for easy incorporation into creams, serums, and cleansers. The physical properties of Potassium Azeloyl Diglycinate, including its viscosity and spreadability, make it an ideal ingredient in cosmetic formulations, contributing to the sensory characteristics of the final product.

Chemical Properties Analysis

Potassium Azeloyl Diglycinate acts as a mild exfoliant, antibacterial, and anti-inflammatory agent. Its chemical structure allows it to regulate sebum production, reduce acne-causing bacteria, and diminish the appearance of hyperpigmentation. Its efficacy is attributed to its ability to inhibit tyrosinase, an enzyme involved in melanin production, thus offering brightening effects without irritation.

- (Rohmani, Dinda, & Ainurofiq, 2021) explores its use in anti-aging creams, emphasizing its ability to hydrate and regenerate skin cells.

- (Shang et al., 2010) discusses a synthesis approach that could be adapted for producing Potassium Azeloyl Diglycinate, highlighting the role of palladium-catalyzed decarboxylative cross-coupling.

科学研究应用

美白

癸二酰二甘氨酸钾已被认定为一种多功能美白剂。它被用于化妆品配方中,因为它具有美白肌肤的能力,这归因于其对黑色素合成的作用。 这种化合物是壬二酸的一种更易溶的衍生物,使其能够用于各种化妆品中 .

调节皮脂分泌

该化合物以其调节皮脂分泌的特性而闻名。它有助于调节皮脂的产生,使其对油性和易长痘的肌肤有益。 通过调节皮脂分泌,它可以预防痤疮的形成,改善整体肤质 .

治疗酒渣鼻

临床研究表明,癸二酰二甘氨酸钾可以减轻酒渣鼻的症状,例如发红、红斑和毛细血管扩张。 它已被用于局部制剂以减轻这些症状,为管理这种慢性皮肤病提供了一种治疗方法 .

抗痤疮特性

癸二酰二甘氨酸钾的抗炎特性使其成为抗痤疮治疗中的一种有效成分。 它有助于减少与痤疮相关的炎症和发红,有助于使肌肤更清透 .

治疗色素沉着过度障碍

癸二酰二甘氨酸钾在治疗黄褐斑方面显示出临床疗效,黄褐斑是一种色素沉着过度障碍,其特征是皮肤上出现深色斑块。 它有助于减少这些斑块的出现,改善肤色均匀度 .

舒缓敏感肌肤

研究表明,癸二酰二甘氨酸钾对舒缓敏感肌肤有益。 它可以降低发红和刺激,这是敏感肌肤人群常见的困扰 .

保湿效果

该化合物已被发现可以恢复皮肤水分并防止经皮水分流失 (TEWL)。 这使其成为保湿剂中的一种宝贵成分,特别是对于酒渣鼻等皮肤屏障功能受损的疾病 .

改善肤质和肤色

癸二酰二甘氨酸钾有助于改善肤色不均和肤质不佳。 它有助于减少发红的出现,提供更均匀的肤色,这在旨在改善皮肤美观的化妆品中是令人满意的 .

作用机制

Target of Action

Potassium Azeloyl Diglycinate (PAD), also known as Azeloglicina, primarily targets the sebaceous glands in the skin . It works to balance sebum production, preventing excess oiliness while maintaining the skin’s natural moisture barrier . This regulatory effect makes it particularly suitable for individuals with acne-prone, oily, or combination skin .

Mode of Action

PAD interacts with its targets by regulating key enzymes involved in sebaceous gland activity . It effectively reduces excessive oil secretion . PAD also inhibits tyrosinase activity, an enzyme that controls melanin production . This helps to brighten the skin .

Biochemical Pathways

PAD affects the biochemical pathways involved in sebum production and melanin synthesis . It limits sebum production, acting as an anti-inflammatory agent, and inhibits melanin synthesis . The core component, azelaic acid, has been shown to competitively inhibit tyrosinase, the main enzyme involved in the formation of melanin .

Pharmacokinetics

This solubility likely contributes to its bioavailability and its ability to be effectively used in various skincare products .

Result of Action

The molecular and cellular effects of PAD’s action include reducing erythema, evaluated both instrumentally and clinically . In addition, it has anti-inflammatory and moisturizing effects . PAD also enhances skin elasticity and improves the sensory profile of the formulation, leading to a radiant, bright, and healthy appearance .

Action Environment

Environmental factors such as UV radiation can influence the action of PAD. For instance, exposure to UV rays promotes the synthesis of new melanin . Therefore, the use of sunscreens to reduce the stimulating effect of UV radiation on melanogenesis is an important step in skincare management . Furthermore, PAD is stable over time and has been confirmed in several formulations such as cleansers, gels, gel emulsions, and oil-in-water emulsions .

属性

IUPAC Name |

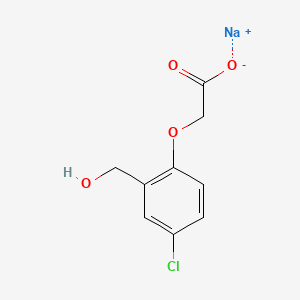

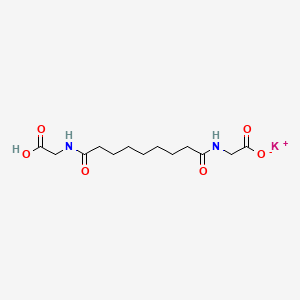

potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZMBDKPRFLCKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21KN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197273 | |

| Record name | Potassium azeloyl diglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477773-67-4 | |

| Record name | Potassium azeloyl diglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477773674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium azeloyl diglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen heptylenedicarboxamidodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM AZELOYL DIGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02RVN6NYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the cosmetic applications of Potassium Azeloyl Diglycinate?

A1: Potassium Azeloyl Diglycinate is recognized for its multi-functional properties in cosmetic formulations, particularly in skin-lightening and sebum regulation. [] It is also investigated for its potential in treating hyperpigmentation, moisturizing, and promoting skin cell regeneration. [, , ] Furthermore, it exhibits anti-inflammatory effects, making it a potential ingredient for managing skin conditions like rosacea. [, ]

Q2: How does the formulation of Potassium Azeloyl Diglycinate impact its stability and effectiveness in topical applications?

A2: Research suggests that the concentration of excipients, such as triethanolamine (used as an emulsifying agent), can significantly impact the physicochemical stability and efficacy of Potassium Azeloyl Diglycinate creams. [] For example, a study found that a specific formulation containing Potassium Azeloyl Diglycinate, along with hydroxypropyl chitosan, effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. [] Another study demonstrated that a cream containing 5% Potassium Azeloyl Diglycinate and 1% hydroxypropyl chitosan effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. []

Q3: What is the role of Potassium Azeloyl Diglycinate in maintaining the benefits of chemical resurfacing treatments?

A3: A clinical study highlighted that a daily skincare regimen incorporating Potassium Azeloyl Diglycinate, along with other active ingredients, could maintain and potentially enhance the positive effects of chemical resurfacing treatments for a minimum of 12 weeks. [] This suggests its potential role in prolonging the benefits of such procedures.

Q4: Are there alternative delivery systems for Potassium Azeloyl Diglycinate beyond traditional creams and emulsions?

A4: Yes, research explored the use of hydrolyzed poly(N-vinylformamide-co-N-hydroxyethyl acrylamide) hydrogels as a potential delivery system for Potassium Azeloyl Diglycinate. [] This innovative approach demonstrated controlled and pH-responsive release of the compound, highlighting its potential in enhancing product efficacy and user experience.

Q5: How does Potassium Azeloyl Diglycinate compare to other skin-lightening agents in terms of efficacy and safety?

A5: While Potassium Azeloyl Diglycinate is recognized for its skin-lightening properties, direct comparative studies with other agents are limited within the provided research. Further investigations are needed to comprehensively evaluate its efficacy and safety profile relative to existing alternatives. A study focusing on the effects of a topical emulsion containing trans-4-(aminomethyl)cyclohexanecarboxylic acid, Potassium Azeloyl Diglycinate, and niacinamide in individuals with melasma is mentioned, but detailed results are not provided. []

Q6: What research has been done on the use of Potassium Azeloyl Diglycinate in combination with other cosmetic ingredients?

A6: Several studies explore the synergistic effects of Potassium Azeloyl Diglycinate in combination with other active ingredients. For instance, a whitening mask formulation incorporating yak ossein peptide and Potassium Azeloyl Diglycinate demonstrated promising results in promoting skin whitening, wrinkle reduction, and anti-aging effects. [] This highlights the potential of combining ingredients to enhance desired cosmetic outcomes.

Q7: Has the antioxidant activity of Potassium Azeloyl Diglycinate been investigated?

A7: Yes, one study compared the antioxidant activity of Potassium Azeloyl Diglycinate to Vitamin C using the DPPH method. [] The results revealed that while Potassium Azeloyl Diglycinate exhibits antioxidant properties, its activity is significantly weaker compared to Vitamin C. This finding suggests that relying solely on Potassium Azeloyl Diglycinate for substantial antioxidant protection might be insufficient.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)

![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)

![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)

![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)

![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)